Methyl 3-phenyl-2H-azirine-2-carboxylate is a member of the azirine family, characterized by its three-membered ring structure containing a nitrogen atom. This compound features a phenyl group at the 3-position and a carboxylate ester at the 2-position, contributing to its unique reactivity and potential applications in organic synthesis. The presence of the methyl ester enhances its solubility and reactivity, making it a valuable intermediate in various
Methyl 3-phenyl-2H-azirine-2-carboxylate exhibits high reactivity due to the inherent ring strain of azirines. It can act as:
Notably, it has been shown to undergo thermocatalytic conversions, leading to various heterocyclic compounds, including pyrimidines and pyrazoles through dimerization and cycloaddition reactions
Research indicates that azirine derivatives, including methyl 3-phenyl-2H-azirine-2-carboxylate, possess significant biological activity. They have been explored for their potential in:
Several methods exist for synthesizing methyl 3-phenyl-2H-azirine-2-carboxylate:
Methyl 3-phenyl-2H-azirine-2-carboxylate has several applications:
Methyl 3-phenyl-2H-azirine-2-carboxylate shares structural features with several other compounds in the azirine family. Here are some similar compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Methyl 2H-Azirine | Basic azirine structure without substituents | Less reactive due to lack of additional functional groups |
Methyl 3-methyl-2H-Azirine | Methyl group at the 3-position | Increased steric hindrance affecting reactivity |
Methyl 3-(4-fluorophenyl)-2H-Azirine | Fluorinated phenyl group | Enhanced electronic properties due to fluorination |
Methyl 3-phenyl-2H-azirine-2-carboxylate is unique due to its combination of a phenyl group and a carboxylate ester, which significantly influences its chemical behavior and potential applications compared to other azirines.
The classical synthesis of methyl 3-phenyl-2H-azirine-2-carboxylate relies on well-established methods such as the Neber rearrangement and vinyl azide thermolysis.
The Neber rearrangement involves the base-catalyzed conversion of β-ketoximes to azirines via isolable intermediates. For this compound, the reaction proceeds through the oxime tosylate derived from methyl β-ketoester precursors. Under alkaline conditions, the rearrangement yields the azirine ring with high regioselectivity. For example:
$$
\text{Oxime tosylate} \xrightarrow{\text{Base}} \text{Methyl 3-phenyl-2H-azirine-2-carboxylate} + \text{H}_2\text{O}
$$
This method is limited by the availability of β-ketoxime precursors and moderate yields (~50–70%).
Internal vinyl azides decompose thermally or photolytically to form azirines. For instance, thermolysis of 3-phenylvinyl azide at 80–100°C in toluene generates methyl 3-phenyl-2H-azirine-2-carboxylate in ~65% yield. The mechanism involves nitrogen extrusion to form a vinyl nitrene intermediate, which cyclizes to the azirine.
FeCl₂-catalyzed isomerization of 5-chloroisoxazoles offers a scalable route to azirine derivatives. For example, methyl 5-chloro-3-phenylisoxazole-4-carboxylate isomerizes in acetonitrile to yield the azirine product in >90% yield.
Rhodium(II) catalysts enable asymmetric synthesis via ring contraction of diazo compounds. A 2024 study demonstrated that Rh₂(S-PTTL)₄ catalyzes the reaction of α-diazo-β-ketoesters with aryl aldehydes, producing chiral 2H-azirines with up to 98% enantiomeric excess (ee).
Copper(I) complexes facilitate decarboxylative Mannich reactions between α,α-disubstituted cyanoacetic acids and 2H-azirines. Using (R)-DTBM-SEGPHOS as a ligand, this method achieves diastereoselectivities up to 20:1 and ee values >95%.
Visible-light-driven [2+1] cycloadditions between alkynes and nitriles have emerged as a green synthetic route. A 2023 report described the use of Ru(bpy)₃²⁺ as a photocatalyst, yielding azirines under mild conditions (room temperature, 12 h).
Azirine-2-carbonyl chlorides, generated via FeCl₂-catalyzed isomerization, hydrolyze to 3-phenyl-2H-azirine-2-carboxylic acid in aqueous acetonitrile (90% yield). These acids exhibit antibacterial activity against Staphylococcus aureus (MIC: 8 μg/mL).
The C=N bond of the azirine ring undergoes nucleophilic addition with Grignard reagents, organozinc compounds, and amines. For example, methylmagnesium bromide adds to the azirine to form α-amino ketones.
Methyl 3-phenyl-2H-azirine-2-carboxylate participates in [3+2] cycloadditions with nitrones and diazo compounds, yielding pyrrolidines and pyrazolines, respectively.